molecular formula C6H12O B096236 3-Methylpentanal CAS No. 15877-57-3

3-Methylpentanal

Cat. No. B096236
CAS RN: 15877-57-3
M. Wt: 100.16 g/mol
InChI Key: YJWJGLQYQJGEEP-UHFFFAOYSA-N
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Description

3-Methylpentanal is a compound that has been identified as a product in various chemical reactions and processes. It is a molecule of interest due to its potential applications in flavor and fragrance industries. The compound has been mentioned as an intermediate or a product in the synthesis of other chemicals, and its formation has been observed in reactions involving isoprene and other organic substrates.

Synthesis Analysis

The synthesis of 3-Methylpentanal has been achieved through different methods. One approach involves a selective hydroformylation-hydrogenation tandem reaction of isoprene catalyzed by a rhodium complex with bis(diphenylphosphino)ethane as a ligand, which results in a high yield of 3-Methylpentanal . Another study suggests the presence of 3-Methylpentanal as an intermediate in the formation of 3-Mercapto-2-methylpentan-1-ol from raw onions, confirmed by synthesis and chromatographic data . Additionally, the compound has been synthesized as part of a study on the reactivity of (3-Methylpentadienyl)iron(1+) cation, which is used in the late-stage introduction of side chains in the synthesis of complex organic molecules .

Molecular Structure Analysis

While the molecular structure of 3-Methylpentanal itself is not directly discussed in the provided papers, its structure can be inferred from the synthesis and reactions it undergoes. The compound is an aldehyde with a branched carbon chain, which is a characteristic feature in various flavor and fragrance compounds.

Chemical Reactions Analysis

3-Methylpentanal is involved in several chemical reactions. It is a tandem product in the hydroformylation-hydrogenation of isoprene and is also suggested as an intermediate in the biosynthesis of flavor compounds from raw onions . Additionally, it can be formed during the rearrangement reactions of certain alcohols in the presence of formic acid, as indicated by the formation of related aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylpentanal are not explicitly detailed in the provided papers. However, its role as a flavor compound suggests that it has significant olfactory properties, which are concentration-dependent . Its synthesis from isoprene also indicates that it has properties amenable to catalytic reactions, such as hydroformylation and hydrogenation .

Scientific Research Applications

  • Aroma Compounds : 3-Mercapto-2-methylpentan-1-ol, related to 3-Methylpentanal, has been detected in complex thermally processed flavors and isolated from raw onions. It exhibits meat broth, sweaty, onion, and leek-like odor at low concentrations and is proposed to be formed from 3-Methylpentanal as an intermediate (Widder et al., 2000).

  • Toxicology : The subacute inhalation toxicity of 3-Methylpentane, closely related to 3-Methylpentanal, was investigated. Exposure to 3-Methylpentane showed no significant adverse effects in rats, indicating a high no observable adverse effect level (Chung et al., 2016).

  • Catalysis : The conversion of 2-methylpentanal on Pd/SiO2 and PdCu/SiO2 catalysts under hydrogen was studied, indicating changes in product selectivity and activity based on the catalytic composition (Sitthisa et al., 2011).

  • Reactivity with Radicals : Research on the reaction kinetics of NO3 and OH radicals with various aliphatic aldehydes, including 3-Methylpentanal, shows a typical addition reaction pattern, essential for understanding atmospheric chemistry (d'Anna et al., 2001).

  • Cancer Research : Studies on lung cancer cell line NCI-H2087 showed that certain volatile organic compounds, including 2-methylpentane, are specifically released by lung cancer cells, offering potential biomarkers for cancer detection (Sponring et al., 2009).

  • Combustion Chemistry of Biofuels : 3-Methylpentanal is involved in the low-temperature combustion chemistry of biofuels, providing insights into fuel combustion mechanisms and potential applications in biofuel development (Welz et al., 2012).

  • Occupational Exposure Monitoring : The feasibility of monitoring exposure to methylpentane isomers, including 3-Methylpentane, through diffusive sampling and urine analysis was explored. This is crucial for occupational health and safety in industries using these compounds (Kawai et al., 1995).

  • Chemical Synthesis : The vapor-phase synthesis of 3-pentanone from 1-propanol over CeO2–Fe2O3 catalysts included the observation of 3-hydroxy-2-methylpentanal as a by-product, highlighting the role of 3-Methylpentanal in chemical synthesis processes (Kamimura et al., 2003).

Safety And Hazards

3-Methylpentanal may be irritating to the eyes, skin, and respiratory tract . It is a flammable liquid and should be kept away from fire and high temperature .

Relevant Papers One relevant paper titled “Comparison of the Direct and Sensitized Photolysis of 3-Methylpentanal in the Vapor Phase” was found . Further analysis of this paper may provide more insights into the properties and applications of 3-Methylpentanal.

properties

IUPAC Name

3-methylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWJGLQYQJGEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871249
Record name 3-Methylvaleraldehyde
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentanal

CAS RN

15877-57-3
Record name 3-Methylpentanal
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Record name 3-Methylvaleraldehyde
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Record name 3-METHYLPENTANAL
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Record name 3-Methylvaleraldehyde
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Record name 3-methylvaleraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
296
Citations
RE Rebbert, P Ausloos - Journal of the American Chemical …, 1967 - ACS Publications
… No phosphorescent emission above 3500 A from 3-methylpentanal was … Photolysis of benzene-3-methylpentanal (1:0.1 or … emission from benzene in the presence of 3-methylpentanal. …
Number of citations: 10 pubs.acs.org
A Behr, S Reyer, N Tenhumberg - Dalton Transactions, 2011 - pubs.rsc.org
… If branched aromatic solvents like cumene are applied the conversion of isoprene is nearly quantitatively and the yield of the tandem product 3-methylpentanal amounts to 85%. …
Number of citations: 16 pubs.rsc.org
Z Serinyel, C Togbe, G Dayma, P Dagaut - Energy & Fuels, 2017 - ACS Publications
… Both aldehydes showed negative temperature coefficient behavior in lean mixtures mainly due to the production of sec- and isobutyl radicals from 2- and 3-methylpentanal oxidation, …
Number of citations: 6 pubs.acs.org
B D'Anna, Ø Andresen, Z Gefen… - Physical chemistry …, 2001 - pubs.rsc.org
Rate coefficients for the reactions of NO3 and OH radicals with 14 aliphatic C2 to C6 aldehydes in purified air at 298 ± 2 K and 1.00 ± 0.01 atm have been determined by the relative rate …
Number of citations: 117 pubs.rsc.org
C Botteghi, M Branca, A Saba - Journal of Organometallic Chemistry, 1980 - Elsevier
… of isoprene to 3-methylpentanal takes place with rather high … (S) of the 3-methylpentanal obtained from isoprene is the … much lower than that of 3-methylpentanal from isoprene, and …
Number of citations: 51 www.sciencedirect.com
D Bartschat, A Mosandl - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
… AbstractmThe direct enantioseparation of 2-methylbutanal, 2-methylpentanal, 2-ethylhexanal, 3-methylpentanal and 4-methylhexanal was achieved using enantioselective gas …
Number of citations: 8 link.springer.com
S Thurnhofer, W Vetter - Tetrahedron, 2007 - Elsevier
… Hence, the shortest appropriate aldehyde was 3-methylpentanal, … However, both racemic and (S)-3-methylpentanal 5 were not … Impurities of 3-methylpentanol in 3-methylpentanal on the …
Number of citations: 35 www.sciencedirect.com
SH Bertz, G Dabbagh - The Journal of Organic Chemistry, 1983 - ACS Publications
… When we attempted to prepare 3-methylpentanal tosylhydrazone by this method, the product was not analytically pure. Recrystallization from methanol produced analytically pure …
Number of citations: 26 pubs.acs.org
RP Morgan, PJ Derrick - Journal of the Chemical Society, Chemical …, 1974 - pubs.rsc.org
… an FIK study of 3-methylpentanal which elucidate this and … 3-Methylpentanal and hexanal undergo the same types of … ,4~6 is suppressed in 3-methylpentanal as compared to hexanal. …
Number of citations: 2 pubs.rsc.org
J Holmes, J Turlouw, F Lossing - The Journal of Physical …, 1976 - ACS Publications
… Similarly, for 3methylpentanal reaction 4 competes favorably with reaction 2 at short times, but will be overtaken by reaction 6 at longer times. The great decrease in the 02 40·+/04 8·+ …
Number of citations: 101 pubs.acs.org

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